3-(1-Methyl-1H-pyrrole-3-carboxamido)propanoic acid
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Overview
Description
3-(1-Methyl-1H-pyrrole-3-carboxamido)propanoic acid is a synthetic organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrrole-3-carboxamido)propanoic acid typically involves the reaction of 1-methyl-3-pyrrolecarboxylic acid with propionic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a base such as triethylamine (TEA) to neutralize the by-products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-pyrrole-3-carboxamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(1-Methyl-1H-pyrrole-3-carboxamido)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-pyrrole-3-carboxamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-3-propionic acid: Known for its antioxidant properties and potential therapeutic applications.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Exhibits biological activities and is used in various research studies.
Uniqueness
3-(1-Methyl-1H-pyrrole-3-carboxamido)propanoic acid is unique due to its specific structural features and the presence of the pyrrole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
3-[(1-methylpyrrole-3-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C9H12N2O3/c1-11-5-3-7(6-11)9(14)10-4-2-8(12)13/h3,5-6H,2,4H2,1H3,(H,10,14)(H,12,13) |
InChI Key |
PFJDMMPAORFOTA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1)C(=O)NCCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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